

# 3-(Pentafluorosulfanyl)benzaldehyde chemical properties

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## Compound of Interest

Compound Name: 3-(Pentafluorosulfanyl)benzaldehyde

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An In-depth Technical Guide to **3-(Pentafluorosulfanyl)benzaldehyde**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

### Introduction: The Emergence of the Pentafluorosulfanyl Moiety

In the landscape of modern medicinal and materials chemistry, the pursuit of novel functional groups that can predictably and beneficially modulate molecular properties is relentless. Among the fluorinated substituents that have garnered significant attention, the pentafluorosulfanyl ( $\text{SF}_5$ ) group stands out for its unique and powerful characteristics.<sup>[1]</sup> Often dubbed a "super-trifluoromethyl group," the  $\text{SF}_5$  moiety is distinguished by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.<sup>[1][2][3]</sup> These attributes make it an invaluable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates and for designing advanced materials.

This guide provides a comprehensive technical overview of **3-(Pentafluorosulfanyl)benzaldehyde**, a key chemical intermediate that serves as a versatile building block for introducing the  $\text{SF}_5$  group into a wide array of molecular scaffolds.<sup>[4][5]</sup> We will explore its core chemical properties, established synthetic routes, characteristic reactivity, and its burgeoning applications, offering researchers and drug development professionals the foundational knowledge required to leverage this potent building block in their work.

## Core Physicochemical Properties

The distinct properties of **3-(Pentafluorosulfanyl)benzaldehyde** are largely dictated by the powerful influence of the SF<sub>5</sub> group attached to the aromatic ring. This substituent imparts a unique combination of electronic and steric effects that differentiate it from more conventional functional groups.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>5</sub> OS	[4][6]
Molecular Weight	232.17 g/mol	[5][6]
CAS Number	401892-80-6	[6]
Appearance	Colorless liquid or crystalline solid	[4]
Melting Point	50-54°C	[4]
Boiling Point	160°C (at 0.5 mmHg)	[4]
Density	1.592 g/cm <sup>3</sup> (at 20°C)	[4]
Solubility	Soluble in ether, dimethylformamide, dichloromethane	[4]

## The Defining Influence of the SF<sub>5</sub> Group

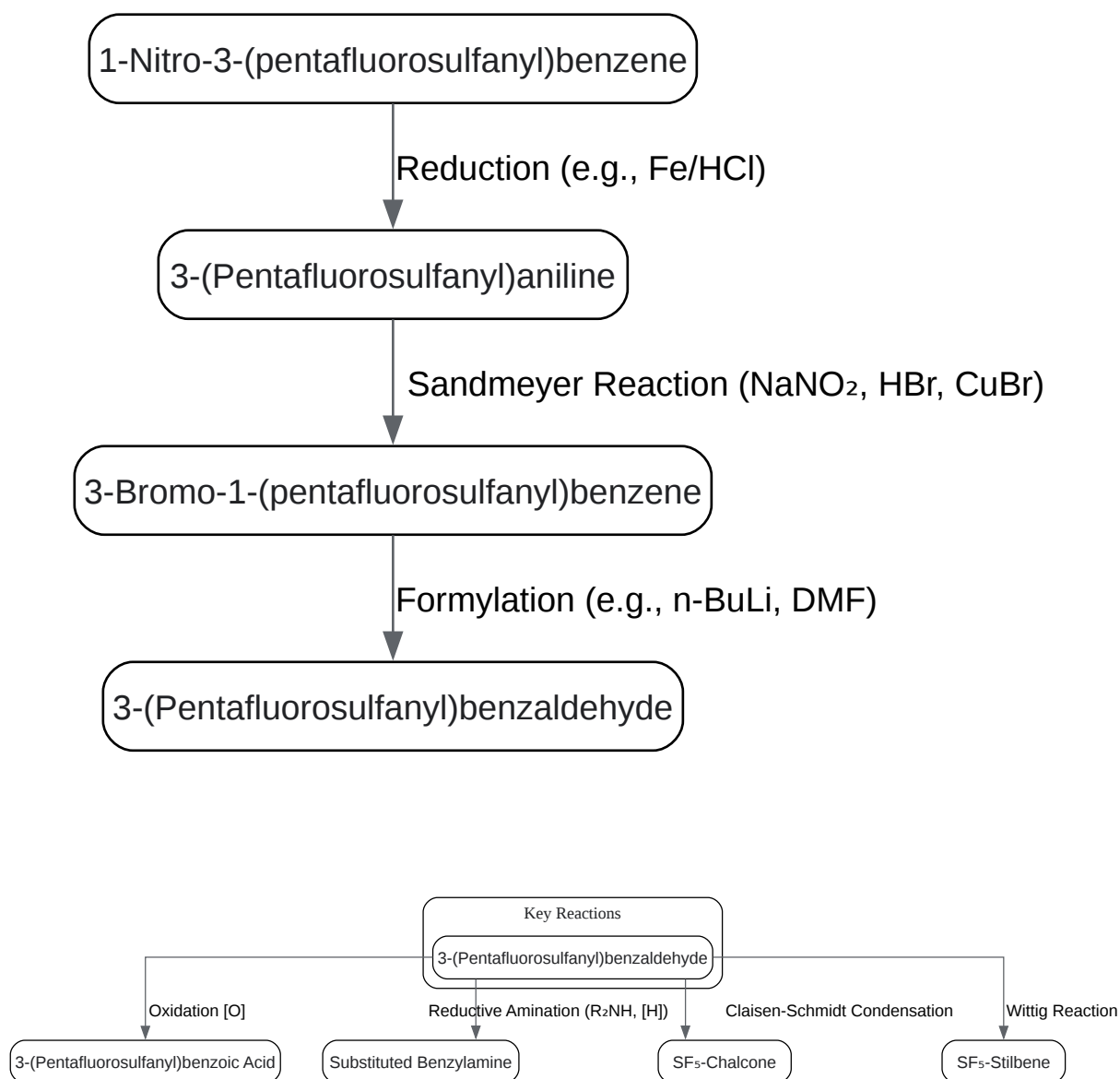
- **Exceptional Electronegativity:** The five highly electronegative fluorine atoms create a potent electron-withdrawing effect, making the SF<sub>5</sub> group one of the most electronegative functionalities used in organic chemistry, surpassing even the trifluoromethyl (CF<sub>3</sub>) group.[1][3] This is quantitatively supported by its Hammett constant ( $\sigma_m = 0.61$ ), which significantly influences the electronic landscape of the benzaldehyde molecule.[7]
- **Enhanced Lipophilicity:** Despite its strong polar nature, the SF<sub>5</sub> group paradoxically increases the lipophilicity of a molecule.[1][8] This property is critical in drug design, as it can enhance a compound's ability to permeate cellular membranes, potentially improving bioavailability.[1]

- **Robust Stability:** The sulfur-fluorine bonds in the SF<sub>5</sub> group are exceptionally strong, conferring remarkable thermal and chemical stability.<sup>[1][2][9]</sup> This robustness allows **3-(Pentafluorosulfanyl)benzaldehyde** to withstand a wide range of reaction conditions without degradation of the SF<sub>5</sub> moiety.

## Synthesis of 3-(Pentafluorosulfanyl)benzaldehyde

The preparation of **3-(Pentafluorosulfanyl)benzaldehyde** is typically achieved through multi-step synthetic sequences starting from more readily available precursors. A well-documented route involves the transformation of 1-nitro-3-(pentafluorosulfanyl)benzene.<sup>[10]</sup>

The general workflow for this synthesis is outlined below:



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